molecular formula C19H17N3S B249303 1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B249303
M. Wt: 319.4 g/mol
InChI Key: NYVZSYRGNGMPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a benzyl group, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the benzyl and thienylmethyl groups. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzimidazole derivatives, such as:

    1-benzyl-N-(2-thienylmethyl)piperidin-4-amine: This compound has a similar structure but with a piperidine ring instead of a benzimidazole ring.

    1-benzyl-N-(2,4-dichlorophenyl)piperidin-4-amine: This compound has a dichlorophenyl group instead of a thienylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-benzyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C19H17N3S/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21)

InChI Key

NYVZSYRGNGMPKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4

Origin of Product

United States

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